molecular formula C10H10N2O2S B2921227 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 258856-20-1

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B2921227
CAS RN: 258856-20-1
M. Wt: 222.26
InChI Key: APBKQOXUQZQDBA-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name 3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione , is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂S . It falls within the class of thiazolidinediones and exhibits interesting pharmacological properties. The compound’s structure consists of a thiazolidine ring with an aminophenylmethyl substituent .


Synthesis Analysis

The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves the condensation of an appropriate amine (such as 4-aminobenzylamine) with a thiazolidine-2,4-dione derivative. The reaction typically occurs under mild conditions and yields the desired compound .


Molecular Structure Analysis

The molecular structure of this compound features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) fused to a phenylmethyl group. The nitrogen atom in the thiazolidine ring can act as a nucleophile, potentially participating in various chemical reactions .


Chemical Reactions Analysis

  • Substitution Reactions : The phenylmethyl group can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

  • Physical Form : Powder

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives have been recognized for their antimicrobial properties, which include antibacterial, antiprotozoal, antitubercular, and antifungal activities . This compound could potentially be explored for its efficacy against various infections.

Antitumor and Anticancer Properties

Research has indicated that thiazolidines and their derivatives exhibit significant antitumor and anticancer activities . The compound may be investigated for its potential to inhibit cancer cell growth.

Anti-inflammatory Effects

Due to their anti-inflammatory properties, thiazolidine derivatives are considered in the development of treatments for inflammatory diseases . The specific compound could be studied for its effectiveness in reducing inflammation.

Antidiabetic Potential

Thiazolidine derivatives have played a crucial role as potent antidiabetic agents . This compound might be researched for its ability to control glycemic levels in diabetic patients.

Anti-Toxoplasma gondii Activity

Some thiazolidine derivatives have shown activity against Toxoplasma gondii , suggesting a potential application of this compound in treating infections caused by this parasite.

Agricultural Applications

Thiazole-derived compounds find applications in agriculture, possibly as pesticides or growth regulators due to their biological activity .

Cosmetic Industry Use

In the cosmetic industry, thiazolidine derivatives could be utilized due to their various biological activities that might contribute to skin health or protection .

Advanced Material Development

These compounds are also used in the development of advanced materials such as light-emitting diodes (LEDs), photochromes, molecular switches, and nonlinear optical materials .

Mechanism of Action

Target of Action

Thiazolidine derivatives, which include this compound, are known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design, indicating their role in interacting with various biological targets .

Mode of Action

Compounds with similar structures have been suggested to have a membrane perturbing as well as intracellular mode of action . This suggests that 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways and have diverse downstream effects.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

The synthesis of thiazolidine derivatives often involves environmentally friendly methods , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.

Future Directions

  • Identifying any adverse effects or toxicity profiles .

For more detailed information, you can refer to the Enamine product link .

properties

IUPAC Name

3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKQOXUQZQDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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